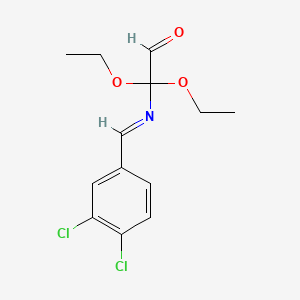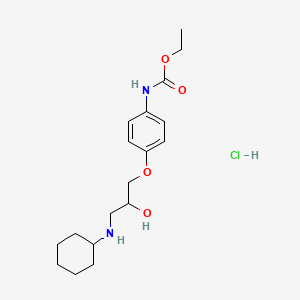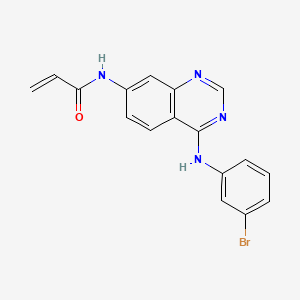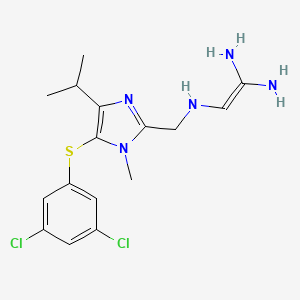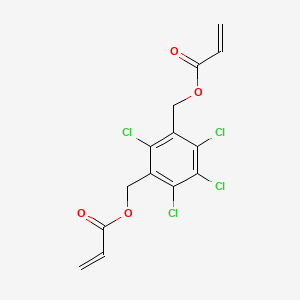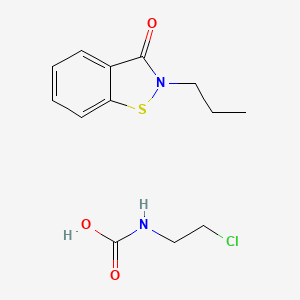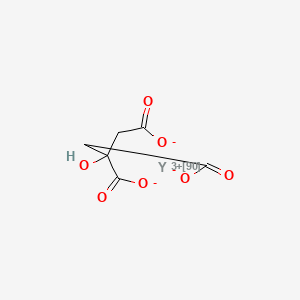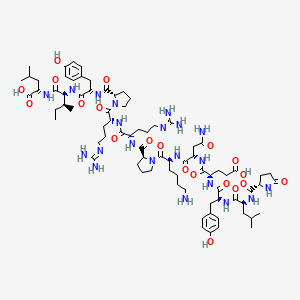
4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid: is a complex organic compound that features an anthracene core with amino and sulphonyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid typically involves multiple steps:
Nitration and Reduction: The anthracene core is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Sulphonation: The amino-anthracene derivative undergoes sulphonation to introduce sulphonyl groups.
Coupling Reaction: The sulphonated amino-anthracene is then coupled with toluene-3-sulphonic acid under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties.
Reduction: Reduction reactions can occur at the sulphonyl groups, converting them to sulphonamide derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include sulphonamides and reduced anthracene derivatives.
Substitution: Products vary depending on the substituents introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as a reagent in organic synthesis for introducing sulphonyl and amino groups.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
- Used in the development of diagnostic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Fluorescent Properties: Its anthracene core allows it to act as a fluorescent probe, enabling visualization of biological processes.
Comparison with Similar Compounds
- 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethanol
- 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenyl)methanol
Uniqueness:
- The presence of both sulphonyl and toluene-3-sulphonic acid groups makes it unique compared to similar compounds.
- Its specific functional groups confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
71411-71-7 |
|---|---|
Molecular Formula |
C21H16N2O7S2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[(4-amino-9,10-dioxoanthracen-1-yl)sulfamoyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H16N2O7S2/c1-11-6-9-16(17(10-11)32(28,29)30)31(26,27)23-15-8-7-14(22)18-19(15)21(25)13-5-3-2-4-12(13)20(18)24/h2-10,23H,22H2,1H3,(H,28,29,30) |
InChI Key |
JHWMOBMLOQRENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


